NQTrp
描述
Naphthoquinone Tryptophan (NQTrp) is a small molecule scaffold that can modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo . It reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .
Molecular Structure Analysis
This compound is composed of cyclic diones, six-membered rings with two carbonyls conjugated to double bonds of the cyclic structure . The molecular weight of this compound is 360.36 and its molecular formula is C21H16N2O4 .
Chemical Reactions Analysis
This compound has been found to interact with the central diphenylalanine recognition motif, as evidenced by NMR spectroscopy and in silico analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 360.36 and a molecular formula of C21H16N2O4 . Unfortunately, specific physical properties such as solubility, melting point, and boiling point were not found in the search results.
科学研究应用
淀粉样蛋白和肽的聚集缓解
NQTrp 杂合体是一种很有潜力的的小分子支架,可以在体外和体内调节神经元和非神经元淀粉样蛋白的聚集 {svg_1}. This compound 通过抑制淀粉样蛋白形成过程和以剂量依赖的方式解聚预先形成的纤维,从而减少了淀粉样蛋白的净负荷 {svg_2}. 作为一种可能的行动机制,this compound 有效地与蛋白质/肽聚集初始成核的关键残基形成氢键和疏水相互作用,例如 π-π 堆积 {svg_3}.
阿尔茨海默病治疗
This compound 在治疗阿尔茨海默病方面显示出潜力。 它完全抑制了 Aβ 寡聚化和纤维化,以及 Aβ 寡聚体对培养的神经元细胞系的细胞毒性作用 {svg_4}. 当喂食转基因阿尔茨海默病果蝇模型时,它延长了它们的寿命,并完全消除了它们有缺陷的运动 {svg_5}. 对这些果蝇大脑的分析表明,Aβ 的寡聚物种显着减少 {svg_6}.
抑制 PAP f39 精液淀粉样蛋白的聚集
This compound 被发现抑制 PAP f39 精液淀粉样蛋白的聚集。 即使在 20:1 [PAP f39:this compound] 的亚摩尔浓度下,this compound 也可以减少 >50% 的淀粉样蛋白形成 {svg_7}. This compound 对 PAP f39 聚集的抑制导致了无毒的中间物种 {svg_8}.
作用机制
Target of Action
Naphthoquinone Tryptophan (NQTrp) is a small molecule that has been shown to modulate the aggregation of amyloidogenic proteins and peptides . The primary targets of this compound are the amyloidogenic proteins and peptides involved in various diseases . These proteins and peptides, despite lacking amino acid sequence homology, share a structural correlation among their amyloid assemblies . This compound interacts with these targets to mitigate their aggregation .
Mode of Action
This compound operates by forming hydrogen bonds and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation . This interaction inhibits the process of amyloid formation and disassembles the pre-formed fibrils in a dose-dependent manner .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the aggregation of amyloidogenic proteins and peptides . By interacting with the vital residues of these proteins and peptides, this compound inhibits the process of amyloid formation and disassembles the pre-formed fibrils . This results in a reduction of the net amyloid load .
Pharmacokinetics
It’s known that this compound can generically modulate neuronal and non-neuronal amyloid aggregation both in vitro and in vivo , suggesting that it has suitable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the aggregation of amyloidogenic proteins and peptides . This leads to a decrease in the net amyloid load, which is beneficial in the context of diseases associated with amyloid formation . Furthermore, this compound has been shown to significantly inhibit the cytotoxic effect of the Aβ 1–42 oligomers, leading to a dose-dependent increase in the viability of Pheochromocytoma cells (PC 12) in culture .
安全和危害
生化分析
Biochemical Properties
NQTrp plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound effectively forms hydrogen bonding and hydrophobic interactions, such as π-π stacking, with the vital residues responsible for the initial nucleation of protein/peptide aggregation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils, both in a dose-dependent manner . It also significantly inhibited the cytotoxic effect of the Aβ 1–42 oligomers and rendered a dose-dependent increase in the viability of Pheochromocytoma cells (PC 12) in culture .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound reduces the net amyloid load by inhibiting the process of amyloid formation and disassembling the pre-formed fibrils .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to stabilize the non-toxic early oligomers and inhibit their further growth into toxic species
属性
IUPAC Name |
(2S)-2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZUYZXINNHEGM-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717912 | |
Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185351-19-3 | |
Record name | N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185351-19-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is 1,4-naphthoquinon-2-yl-L-tryptophan (NQTrp) and what makes it a promising molecule for treating neurodegenerative diseases?
A1: this compound is a small molecule designed as a potential inhibitor of amyloid formation. [] Amyloid aggregation is a hallmark of several diseases, including Alzheimer's disease (AD) and other tauopathies. This compound shows promise due to its ability to inhibit the aggregation of both amyloid-β (Aβ), a key player in AD, and tau protein, implicated in various tauopathies. [, ] This dual-targeting ability makes this compound unique and potentially valuable for addressing the complex pathology of these diseases.
Q2: How does this compound interact with Aβ and tau, and what are the downstream effects of this interaction?
A2: this compound interacts with Aβ and tau through a combination of hydrogen bonding and hydrophobic interactions, including π-π stacking. [, ] These interactions primarily target the aromatic residues within the aggregation-prone regions of these proteins. [, ] By binding to these critical regions, this compound disrupts the self-assembly process of Aβ and tau, preventing the formation of toxic oligomers and fibrils. [, , ] This inhibition of aggregation has been shown to reduce neurotoxicity and ameliorate disease-related behavioral deficits in model organisms. [, , ]
Q3: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A3: Yes, studies have explored how modifications to the this compound structure affect its inhibitory activity. For instance, researchers investigated the impact of methylating specific groups within this compound. [, ] These studies revealed that the anilinic NH, quinonic carbonyls, and the carboxylic acid group of this compound are crucial for its interaction with Aβ through hydrogen bonding. [, ] These findings highlight the importance of specific functional groups in this compound's inhibitory activity and guide the design of more potent derivatives.
Q4: Has this compound shown efficacy in in vivo models of neurodegenerative diseases?
A4: Yes, this compound has demonstrated promising results in animal models. In a transgenic Drosophila model of AD, this compound extended the lifespan of the flies, improved their locomotion, and reduced Aβ accumulation in the brain. [] This study provided compelling evidence for the therapeutic potential of this compound in vivo. Similarly, in a transgenic Drosophila model of tauopathy, this compound reduced hyperphosphorylated tau deposits and improved tauopathy-related behavioral defects. [] These in vivo findings support further investigation of this compound as a potential therapeutic for AD and other tauopathies.
Q5: What are the limitations of current research on this compound and what are the future directions?
A5: While promising, research on this compound is still in its early stages. Further studies are needed to fully elucidate its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety profile in preclinical models. Future research should also focus on:
- Developing more potent and bioavailable this compound derivatives: Exploring modifications to the this compound scaffold can lead to compounds with improved efficacy and drug-like properties. [, ]
Q6: Can computational chemistry and modeling techniques be used to study this compound?
A6: Yes, computational techniques have been employed to study this compound's interaction with its targets. For example, molecular docking studies helped identify potential binding sites and interactions between this compound and Aβ. [, , ] Additionally, molecular dynamics simulations have provided insights into the dynamic behavior of this compound-Aβ complexes and their stability. [, ] These computational approaches offer valuable tools for understanding this compound's mechanism of action and guiding the design of more effective inhibitors.
Q7: Besides Aβ and tau, does this compound inhibit the aggregation of other amyloidogenic proteins?
A7: Yes, research suggests that this compound's inhibitory effect extends beyond Aβ and tau. Studies have shown that this compound can also inhibit the aggregation of other amyloidogenic proteins, such as PAP f39, a semen amyloid linked to enhanced HIV transmission. [] This broader inhibitory activity of this compound against various amyloidogenic proteins highlights its potential as a valuable scaffold for developing therapeutics for a range of amyloid diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。